Z-1-Bromononadeca-4,7,10,13-tetraene
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Overview
Description
Z-1-Bromononadeca-4,7,10,13-tetraene: is a synthetic organic compound with the molecular formula C19H31Br and a molecular weight of 339.35 g/mol . It is primarily used as a synthetic precursor to arachidonic acid . This compound is characterized by its four conjugated double bonds and a bromine atom attached to the terminal carbon of the nonadeca chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Z-1-Bromononadeca-4,7,10,13-tetraene typically involves the bromination of nonadeca-4,7,10,13-tetraene. The reaction is carried out under controlled conditions to ensure selective bromination at the terminal carbon. Common reagents used in this process include N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually conducted in an inert solvent like carbon tetrachloride (CCl4) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through distillation or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: Z-1-Bromononadeca-4,7,10,13-tetraene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The double bonds in the compound can be oxidized to form epoxides or diols.
Reduction Reactions: The compound can be reduced to form the corresponding alkane or partially reduced intermediates.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) in the presence of a co-oxidant.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Major Products:
Substitution: Formation of nonadeca-4,7,10,13-tetraen-1-ol, nonadeca-4,7,10,13-tetraen-1-amine, or nonadeca-4,7,10,13-tetraen-1-thiol.
Oxidation: Formation of nonadeca-4,7,10,13-tetraen-1,2-diol or nonadeca-4,7,10,13-tetraen-1,2-epoxide.
Reduction: Formation of nonadecane.
Scientific Research Applications
Z-1-Bromononadeca-4,7,10,13-tetraene has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Z-1-Bromononadeca-4,7,10,13-tetraene involves its conversion to arachidonic acid, which is then metabolized to produce eicosanoids. These eicosanoids act as signaling molecules that regulate various physiological processes, including inflammation, immune response, and platelet aggregation . The molecular targets of these eicosanoids include specific receptors on cell membranes, enzymes involved in their biosynthesis, and transcription factors that regulate gene expression .
Comparison with Similar Compounds
1-Bromohexadecane: Similar in structure but lacks the conjugated double bonds.
1-Bromooctadecane: Similar in structure but has a longer carbon chain and lacks the conjugated double bonds.
Z-1-Bromohexadeca-4,7,10,13-tetraene: Similar in structure but has a shorter carbon chain.
Uniqueness: Z-1-Bromononadeca-4,7,10,13-tetraene is unique due to its specific arrangement of conjugated double bonds and the presence of a bromine atom at the terminal carbon. This unique structure makes it a valuable precursor for the synthesis of arachidonic acid and its derivatives, which are important in various biological and industrial applications .
Properties
Molecular Formula |
C19H31Br |
---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
(4Z,7Z,10Z,13Z)-1-bromononadeca-4,7,10,13-tetraene |
InChI |
InChI=1S/C19H31Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-19H2,1H3/b7-6-,10-9-,13-12-,16-15- |
InChI Key |
CKJOMAVHOLGUBD-DOFZRALJSA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCBr |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCBr |
Origin of Product |
United States |
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